REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH2:8])=[N:3][CH:2]=1.Cl[CH2:10][CH2:11][N:12]([CH2:23][CH2:24]Cl)[C:13](=[O:22])[O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)C(C)C)(C)C.[I-].[Na+]>COCCOCCOC.C(OCC)C.CO>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:8]2[CH2:24][CH2:23][N:12]([C:13]([O:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:22])[CH2:11][CH2:10]2)=[N:3][CH:2]=1 |f:3.4|
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Name
|
|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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N1=CN=C(C=C1)CN
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Name
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|
Quantity
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0.61 g
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Type
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reactant
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Smiles
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ClCCN(C(OCC1=CC=CC=C1)=O)CCCl
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Name
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Quantity
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3.2 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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0.05 g
|
Type
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reactant
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Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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COCCOCCOC
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)OCC
|
Name
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|
Quantity
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12 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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CUSTOM
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Details
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The resulting white precipitate was isolated by vacuum filtration
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Type
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WASH
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Details
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while washing with diethyl ether
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Type
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ADDITION
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Details
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Diluted the solid with 100 mL of saturated sodium bicarbonate
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Type
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EXTRACTION
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Details
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extracted the aqueous solution with ethyl acetate (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried with magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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N1=CN=C(C=C1)CN1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |